Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate structure
95312-27-9 structure
Produktname:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
CAS-Nr.:95312-27-9
MF:C6H6BrNO3
MW:220.02074098587
MDL:MFCD11975679
CID:837909
PubChem ID:13371027

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
    • methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • Methyl 5-bromomethylisoxazole-3-carboxylate
    • 95312-27-9
    • DB-320015
    • AKOS026726768
    • CS-W000435
    • VDA31227
    • methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
    • METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
    • EN300-54804
    • SCHEMBL5243287
    • Methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • MDL: MFCD11975679
    • Inchi: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
    • InChI-Schlüssel: ARDHGTWSZBQZMX-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(CBr)ON=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 218.95311g/mol
  • Monoisotopenmasse: 218.95311g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 153
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topologische Polaroberfläche: 52.3Ų

Experimentelle Eigenschaften

  • Dichte: 1.9±0.1 g/cm3
  • Siedepunkt: 364.7±45.0 °C at 760 mmHg
  • Flammpunkt: 174.3±28.7 °C
  • Dampfdruck: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Sicherheitsinformationen

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M297018-100mg
Methyl 5-(bromomethyl)isoxazole-3-carboxylate
95312-27-9
100mg
$ 295.00 2022-06-04
Chemenu
CM424076-1g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
1g
$769 2024-07-18
Enamine
EN300-54804-1.0g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
1.0g
$771.0 2023-02-10
Chemenu
CM424076-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
250mg
$286 2024-07-18
Enamine
EN300-54804-0.5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
0.5g
$602.0 2023-02-10
1PlusChem
1P019XVC-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$210.00 2024-04-19
Aaron
AR019Y3O-100mg
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
100mg
$145.00 2025-02-08
A2B Chem LLC
AV42616-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$192.00 2024-07-18
1PlusChem
1P019XVC-5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
5g
$1864.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049838-5g
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 98%
5g
¥13566.00 2024-04-24

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C
Referenz
Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  24 h, 80 °C
Referenz
Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Preparation of quinazolinone derivatives as B-Raf inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Synthesis of garugamblin-1
Vermes, Borbala; Keseru, Gyorgy M.; Mezey-Vandor, Gabriella; Nogradi, Mihaly; Toth, Gabor, Tetrahedron, 1993, 49(22), 4893-900

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
, European Patent Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Referenz
Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  4 h, heated
Referenz
Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3
Ashkenazi, Tali; Pinkert, Dalia; Nudelman, Ayelet; Widberg, Ayala; Wexler, Barry; et al, Pest Management Science, 2007, 63(10), 974-1001

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C; cooled
Referenz
Compounds for enzyme inhibition
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Medical use of hydroxyl purine compound
, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate
A1241168
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):236/634/2221